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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoroaniline

Cat. No.: B056082 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the key spectroscopic data for the

compound 4-Bromo-2,3-difluoroaniline (CAS No. 112279-72-8). Designed for researchers,

scientists, and professionals in drug development, this document outlines predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

generalized experimental protocols. The absence of comprehensive, publicly available

experimental spectra necessitates the use of predictive models for this analysis.

Molecular Structure and Properties
Molecular Formula: C₆H₄BrF₂N

Molecular Weight: 208.00 g/mol

Structure:

Caption: Molecular Structure of 4-Bromo-2,3-difluoroaniline.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Bromo-2,3-
difluoroaniline. These values have been generated using computational models and should

be considered as estimations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0 - 7.2 m 1H Ar-H

~6.8 - 7.0 m 1H Ar-H

~4.0 (broad s) s 2H -NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~150 (dd) C-F

~145 (dd) C-F

~135 (d) C-NH₂

~125 (d) C-H

~115 (d) C-H

~105 (d) C-Br

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment

~ -130 to -140 m Ar-F

~ -145 to -155 m Ar-F

Infrared (IR) Spectroscopy
Table 4: Predicted Significant IR Absorptions
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)

3300 - 3400 Medium N-H stretch (symmetric)

1600 - 1650 Medium N-H bend

1450 - 1600 Strong C=C aromatic ring stretch

1200 - 1300 Strong C-N stretch

1000 - 1100 Strong C-F stretch

600 - 800 Strong C-Br stretch

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

207/209 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

128 Medium [M - Br]⁺

101 Medium [M - Br - HCN]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 4-Bromo-2,3-difluoroaniline would be dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR

tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR

spectrometer. For ¹H and ¹³C NMR, tetramethylsilane (TMS) would be used as an internal
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standard. For ¹⁹F NMR, a common fluorine-containing standard like trifluorotoluene could be

used as an external reference.

FTIR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range

of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer with an electron ionization

(EI) source. The solid sample would be introduced via a direct insertion probe. The electron

energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z)

range of approximately 50-300 amu.

Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the molecular structure and its predicted spectral features.
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Caption: General workflow for the spectroscopic analysis of 4-Bromo-2,3-difluoroaniline.
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Caption: Relationship between the molecular structure and its key spectroscopic data.

Disclaimer: The spectroscopic data presented in this document are predicted values and have

not been experimentally verified. This guide is intended for informational purposes and to

provide an expected spectroscopic profile for 4-Bromo-2,3-difluoroaniline. Experimental

verification is recommended for any critical applications.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2,3-difluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056082#key-spectroscopic-data-for-4-bromo-2-3-
difluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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